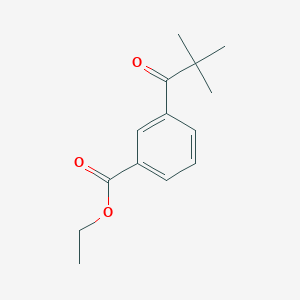

3'-Carboethoxy-2,2-dimethylpropiophenone

Description

Contextualization within Propiophenone (B1677668) Derivatives Research

Propiophenone derivatives represent a significant class of compounds in medicinal chemistry and materials science. Research has demonstrated their potential as antidiabetic agents, with some derivatives showing the ability to reduce body weight in animal models. nih.gov Specifically, certain propiophenone derivatives have been found to inhibit protein tyrosine phosphatase 1B (PTP-1B), a key enzyme in metabolic regulation. nih.govresearchgate.net The core structure of propiophenone allows for a wide range of chemical modifications, leading to a diverse library of compounds with various pharmacological properties. researchgate.net These derivatives have been investigated for their potential in treating conditions such as diabetes and have shown promise in preclinical studies. nih.govresearchgate.net The versatility of the propiophenone scaffold makes it a valuable starting point for the development of new therapeutic agents.

Structural Isomerism and Positional Analogs of Carboethoxy-2,2-dimethylpropiophenone

Structural isomerism plays a crucial role in determining the physical and chemical properties of molecules. In the case of carboethoxy-2,2-dimethylpropiophenone, the position of the carboethoxy group on the phenyl ring gives rise to three distinct isomers: the 2'-, 3'-, and 4'-carboethoxy-2,2-dimethylpropiophenone.

The 2'-isomer, 2'-Carboethoxy-2,2-dimethylpropiophenone, has the carboethoxy group positioned ortho to the propiophenone side chain. While specific research on this particular isomer is not extensively detailed in the provided search results, its existence highlights the structural diversity achievable within this class of compounds.

The 4'-isomer, 4'-Carboethoxy-2,2-dimethylpropiophenone, with the CAS number 62985-52-8, has the carboethoxy group at the para position. fluorochem.co.ukchemicalbook.comlabshake.com Its IUPAC name is ethyl 4-(2,2-dimethylpropanoyl)benzoate. fluorochem.co.uk This isomer shares the same molecular formula (C14H18O3) and molecular weight (234.29 g/mol ) as its 3'- counterpart. chemicalbook.comlabshake.com

The positioning of the carboethoxy group significantly influences the electronic and steric environment of the molecule. This, in turn, can affect its reactivity, spectroscopic properties, and biological activity. The relative positions of the bulky 2,2-dimethylpropanoyl group and the carboethoxy group in the 2'-, 3'-, and 4'-isomers lead to different dipole moments and intermolecular interactions, which can result in variations in their physical properties such as melting and boiling points.

Properties of Carboethoxy-2,2-dimethylpropiophenone Isomers

| Property | 3'-Carboethoxy-2,2-dimethylpropiophenone | 4'-Carboethoxy-2,2-dimethylpropiophenone |

| CAS Number | 898766-18-2 | 62985-52-8 fluorochem.co.ukchemicalbook.comlabshake.com |

| Molecular Formula | C14H18O3 | C14H18O3 chemicalbook.comlabshake.com |

| Molecular Weight | 234.29 g/mol | 234.29 g/mol chemicalbook.comlabshake.com |

| IUPAC Name | ethyl 3-(2,2-dimethylpropanoyl)benzoate | ethyl 4-(2,2-dimethylpropanoyl)benzoate fluorochem.co.uk |

| Canonical SMILES | CCOC(=O)C1=CC=CC(=C1)C(=O)C(C)(C)C | CCOC(=O)C1=CC=C(C=C1)C(=O)C(C)(C)C labshake.com |

| InChI Key | VCNUGYOFSASOOQ-UHFFFAOYSA-N | Not explicitly found |

| InChI | InChI=1S/C14H18O3/c1-5-17-13(16)11-8-6-7-10(9-11)12(15)14(2,3)4/h6-9H,5H2,1-4H3 | Not explicitly found |

Properties

IUPAC Name |

ethyl 3-(2,2-dimethylpropanoyl)benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18O3/c1-5-17-13(16)11-8-6-7-10(9-11)12(15)14(2,3)4/h6-9H,5H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VCNUGYOFSASOOQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC=CC(=C1)C(=O)C(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80642467 | |

| Record name | Ethyl 3-(2,2-dimethylpropanoyl)benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80642467 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

234.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898766-18-2 | |

| Record name | Ethyl 3-(2,2-dimethylpropanoyl)benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80642467 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 3 Carboethoxy 2,2 Dimethylpropiophenone

Established Synthetic Routes and Precursors

A direct, established synthetic route for 3'-Carboethoxy-2,2-dimethylpropiophenone is not prominently documented in the scientific literature. However, its synthesis can be logically approached by considering the formation of its two key functionalities: the ketone and the ester. The primary precursors for its synthesis would logically be a substituted benzene (B151609) ring and an acylating agent.

The most probable precursors are:

Ethyl benzoate (B1203000) : Serving as the aromatic core with the pre-installed carboethoxy group.

Pivaloyl chloride (2,2-dimethylpropanoyl chloride) : Acting as the source of the 2,2-dimethylpropanoyl group.

Alternative precursors could include:

3-Acetylbenzoic acid : Which would require subsequent esterification.

Ethyl 3-cyanobenzoate : As a precursor for a Grignard-based ketone synthesis.

The primary synthetic challenge lies in the electrophilic acylation of a deactivated aromatic ring.

Exploration of Alternative Synthetic Strategies

Given the absence of a standardized synthesis, several alternative strategies can be proposed based on fundamental organic reactions.

Friedel-Crafts Acylation Approaches to Related Propiophenones

The Friedel-Crafts acylation is a cornerstone of aromatic ketone synthesis. libretexts.orgbyjus.comsigmaaldrich.com This electrophilic aromatic substitution reaction would involve the reaction of ethyl benzoate with pivaloyl chloride in the presence of a Lewis acid catalyst, typically aluminum chloride (AlCl₃). organic-chemistry.orgwikipedia.org

The reaction proceeds through the formation of a highly electrophilic acylium ion from pivaloyl chloride and AlCl₃. This ion is then attacked by the nucleophilic benzene ring of ethyl benzoate. The carboethoxy group is an electron-withdrawing group, which deactivates the aromatic ring towards electrophilic substitution and directs incoming electrophiles to the meta position. sigmaaldrich.com This inherent directing effect is advantageous for the synthesis of the target 3'-substituted product.

However, two significant challenges exist. Firstly, Friedel-Crafts acylations are generally less efficient with strongly deactivated aromatic rings. sigmaaldrich.com Secondly, pivaloyl chloride is known to be susceptible to decarbonylation under Friedel-Crafts conditions, leading to the formation of the stable tert-butyl carbocation. This can result in the formation of the undesired alkylation product, tert-butylbenzene, rather than the desired acylated product. stackexchange.com

| Reactants | Catalyst | Expected Product | Potential Byproduct |

| Ethyl benzoate, Pivaloyl chloride | AlCl₃ | This compound | Ethyl 3-(tert-butyl)benzoate |

Esterification Methods for Carboxylic Acid Precursors

An alternative route would involve first synthesizing the carboxylic acid analogue, 3-(2,2-dimethylpropanoyl)benzoic acid, and then performing an esterification reaction. This approach circumvents the issue of acylating an already esterified and thus deactivated ring.

The precursor, 3-(2,2-dimethylpropanoyl)benzoic acid, could potentially be synthesized via Friedel-Crafts acylation of benzoic acid. The carboxylic acid group is also deactivating and meta-directing. Subsequent esterification with ethanol (B145695) under acidic conditions (Fischer esterification) would yield the final product. chemguide.co.uktruman.edu This method is a classic and reliable way to form esters from carboxylic acids and alcohols. chemguide.co.uk

| Reaction | Reactants | Catalyst/Conditions | Product |

| Friedel-Crafts Acylation | Benzoic acid, Pivaloyl chloride | AlCl₃ | 3-(2,2-dimethylpropanoyl)benzoic acid |

| Fischer Esterification | 3-(2,2-dimethylpropanoyl)benzoic acid, Ethanol | Concentrated H₂SO₄, Heat | This compound |

Carbon-Carbon Bond Formation Reactions for Ketone Synthesis

Grignard reactions provide a powerful method for the formation of carbon-carbon bonds and the synthesis of ketones. mnstate.edu In this context, a plausible route would involve the reaction of a Grignard reagent, such as tert-butylmagnesium chloride, with an electrophilic derivative of ethyl benzoate, like ethyl 3-cyanobenzoate. The Grignard reagent would attack the electrophilic carbon of the nitrile, and subsequent hydrolysis would yield the desired ketone. stackexchange.comsigmaaldrich.com

This approach avoids the potential pitfalls of Friedel-Crafts acylation on a deactivated ring and the decarbonylation of pivaloyl chloride. The synthesis of the required tert-butylmagnesium chloride from tert-butyl chloride and magnesium is a standard procedure. stackexchange.comsigmaaldrich.com

Mechanistic Studies of this compound Formation

The mechanism of formation via the most direct route, Friedel-Crafts acylation, follows a well-established electrophilic aromatic substitution pathway. byjus.comwikipedia.org

Formation of the Acylium Ion : The Lewis acid catalyst, AlCl₃, coordinates to the chlorine atom of pivaloyl chloride, polarizing the C-Cl bond and facilitating its cleavage to form a resonance-stabilized acylium ion, [(CH₃)₃C-C=O]⁺.

Electrophilic Attack : The electron-rich (despite being deactivated) aromatic ring of ethyl benzoate acts as a nucleophile, attacking the electrophilic carbon of the acylium ion. This step forms a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex. The attack occurs preferentially at the meta position due to the directing effect of the carboethoxy group.

Deprotonation : A weak base, such as AlCl₄⁻, removes a proton from the carbon atom bearing the new acyl group, restoring the aromaticity of the ring and yielding the final product, this compound. The AlCl₃ catalyst is regenerated in this step. byjus.com

A competing mechanistic pathway involves the decarbonylation of the pivaloyl acylium ion to form a tert-butyl carbocation and carbon monoxide. This carbocation can then act as the electrophile, leading to Friedel-Crafts alkylation. stackexchange.com

Regioselectivity and Yield Optimization in Synthesis

Regioselectivity : In the Friedel-Crafts acylation of ethyl benzoate, the regioselectivity is primarily governed by the electronic effects of the carboethoxy substituent. As an electron-withdrawing, deactivating group, it directs incoming electrophiles to the meta position. This is because the meta position is the least deactivated position in the ring, as the resonance structures of the arenium ion intermediate avoid placing the positive charge adjacent to the already electron-deficient carbon of the ester group. Therefore, the formation of the 3'-substituted isomer is electronically favored over the ortho- and para-isomers.

Yield Optimization : Optimizing the yield for the synthesis of this compound would require careful control of reaction conditions, particularly for the Friedel-Crafts acylation approach.

Catalyst Stoichiometry : Friedel-Crafts acylations often require stoichiometric amounts of the Lewis acid catalyst because the product ketone can complex with the catalyst, rendering it inactive. organic-chemistry.orgwikipedia.org Using a slight excess of AlCl₃ may be necessary to drive the reaction to completion.

Temperature Control : Lower reaction temperatures might be employed to suppress the competing decarbonylation of pivaloyl chloride and subsequent alkylation. stackexchange.com However, lower temperatures will also decrease the rate of the desired acylation of the deactivated ring. Therefore, a careful balance must be struck.

Solvent Choice : The choice of solvent can influence the reaction rate and selectivity. Inert solvents such as dichloromethane (B109758) or carbon disulfide are commonly used.

Alternative Catalysts : Investigating milder Lewis acids or Brønsted acids could potentially reduce side reactions, although they may be less effective in activating the deactivated substrate. nih.govnih.gov

For the esterification and Grignard-based routes, standard optimization procedures for these well-established reactions would apply, such as controlling the stoichiometry of reagents, reaction time, and temperature to maximize conversion and minimize side product formation.

Novel Methodologies for the Synthesis of Propiophenone (B1677668) Scaffolds

Recent advancements in organic synthesis have led to the development of novel and more efficient methodologies for the construction of propiophenone scaffolds. These modern techniques often focus on improving reaction conditions, expanding substrate scope, and adhering to the principles of green chemistry.

One significant area of innovation lies in the refinement of the classical Friedel-Crafts acylation. To overcome the limitations of traditional Lewis acids like AlCl₃, which are often required in stoichiometric amounts and generate significant waste, researchers have explored various catalytic and greener alternatives. researchgate.net These include the use of solid acid catalysts, which can be easily recovered and reused, and the development of more environmentally benign reaction media. researchgate.net Such advancements aim to make the synthesis of propiophenones more sustainable and economically viable.

Beyond the Friedel-Crafts reaction, other novel catalytic methods have emerged. For instance, an iridium-catalyzed reduction of o-hydroxyl phenyl enaminones has been reported as a method to produce o-hydroxyl propiophenones. rsc.org This approach demonstrates the utility of transition metal catalysis in accessing specific substitution patterns on the propiophenone core that might be challenging to achieve through traditional means.

Another innovative approach is the vapor-phase cross-decarboxylation of an aromatic carboxylic acid with propionic acid. google.comgoogle.com This method, while requiring high temperatures, offers an alternative route that avoids the use of acyl halides and Lewis acids. The process involves passing the carboxylic acid and propionic acid over a catalyst at elevated temperatures, leading to the formation of the corresponding propiophenone. google.comgoogle.com

Furthermore, green chemistry principles are increasingly being applied to the synthesis of propiophenone derivatives. mdpi.combenthamdirect.comejcmpr.com These approaches focus on minimizing waste, using less hazardous reagents, and employing energy-efficient reaction conditions. Examples include the use of solvent-free reaction conditions and the development of catalytic systems that can operate under milder conditions. benthamdirect.com The application of these green methodologies to the synthesis of complex propiophenones like this compound could offer significant advantages in terms of environmental impact and process efficiency.

Table 2: Comparison of Traditional and Novel Methodologies for Propiophenone Synthesis

| Methodology | Advantages | Disadvantages | Potential for this compound Synthesis |

| Traditional Friedel-Crafts Acylation | Well-established, high-yielding. masterorganicchemistry.comlibretexts.org | Requires stoichiometric Lewis acids, generates waste. researchgate.net | Highly feasible and direct route. |

| Catalytic Friedel-Crafts Acylation | Reusable catalysts, reduced waste. researchgate.netresearchgate.net | Catalyst development can be complex. | Potentially a greener alternative to the traditional method. |

| Iridium-Catalyzed Reduction | Access to specific substitution patterns. rsc.org | Limited to specific precursors (enaminones). | Not directly applicable for the target molecule's substitution pattern. |

| Vapor-Phase Cross-Decarboxylation | Avoids acyl halides and Lewis acids. google.comgoogle.com | Requires high temperatures, potential for byproducts. | Feasible, but may require optimization to achieve good selectivity. |

| Green Chemistry Approaches | Environmentally friendly, reduced hazards. mdpi.combenthamdirect.comejcmpr.com | May require specialized catalysts or conditions. | A desirable goal for a more sustainable synthesis. |

The continuous development of these novel synthetic methodologies provides a broader toolbox for chemists to construct complex propiophenone structures like this compound with greater efficiency and sustainability.

Chemical Reactivity and Transformation of 3 Carboethoxy 2,2 Dimethylpropiophenone

Reactions Involving the Ketone Functionality

The reactivity of the carbonyl group in 3'-Carboethoxy-2,2-dimethylpropiophenone is characterized by its susceptibility to nucleophilic attack and reduction, while its lack of α-hydrogens prevents common enolate-based reactions but opens pathways for other transformations like cleavage reactions.

The carbonyl carbon of this compound is electrophilic and thus susceptible to attack by nucleophiles. youtube.com Aldehydes are generally more reactive than ketones in nucleophilic addition reactions. youtube.com The rate of these reactions can be influenced by the steric hindrance around the carbonyl group. In the case of this compound, the bulky tert-butyl group adjacent to the carbonyl can impede the approach of nucleophiles.

Nucleophilic addition can proceed under both basic and acidic conditions. youtube.com Under basic conditions, a strong nucleophile directly attacks the carbonyl carbon. youtube.com Under acidic conditions, the carbonyl oxygen is first protonated, which enhances the electrophilicity of the carbonyl carbon, allowing for attack by weaker nucleophiles. youtube.com

Table 1: Examples of Nucleophilic Addition Reactions

| Nucleophile | Reagent(s) | Expected Product | Reaction Conditions |

| Hydride ion | NaBH₄, CH₃OH | 1-(3-carboethoxyphenyl)-2,2-dimethylpropan-1-ol | Mild conditions |

| Grignard Reagent | RMgX, then H₃O⁺ | Tertiary Alcohol | Anhydrous ether |

| Cyanide ion | HCN, KCN | Cyanohydrin | Basic conditions |

Note: The table presents plausible reactions based on general principles of ketone reactivity. Specific experimental data for this compound may vary.

The carbonyl group of aromatic ketones can be reduced to a methylene (B1212753) group (CH₂) under specific conditions. youtube.comwikipedia.org The Clemmensen reduction, which employs zinc amalgam (Zn(Hg)) and concentrated hydrochloric acid, is a classic method for this transformation. wikipedia.orgslideshare.net This reaction is particularly effective for aryl-alkyl ketones. wikipedia.org

Given the acidic nature of the Clemmensen reduction, the carboethoxy group on the aromatic ring of this compound would likely be hydrolyzed to a carboxylic acid under the reaction conditions. Therefore, the expected product would be 3-(2,2-dimethylpropyl)benzoic acid.

An alternative to the Clemmensen reduction is the Wolff-Kishner reduction, which uses hydrazine (B178648) (N₂H₄) and a strong base (like KOH) at high temperatures. youtube.com This method is suitable for compounds that are sensitive to acid. In the case of this compound, the basic conditions of the Wolff-Kishner reduction would likely cause saponification of the ester group, leading to the corresponding carboxylate salt, which upon acidic workup would yield 3-(2,2-dimethylpropyl)benzoic acid.

Table 2: Reduction of the Carbonyl Group

| Reaction Name | Reagent(s) | Expected Product (after workup) | Key Features |

| Clemmensen Reduction | Zn(Hg), conc. HCl | 3-(2,2-dimethylpropyl)benzoic acid | Acidic conditions, ester hydrolysis |

| Wolff-Kishner Reduction | H₂NNH₂, KOH, heat | 3-(2,2-dimethylpropyl)benzoic acid | Basic conditions, ester saponification |

Note: The expected products account for the reactivity of the carboethoxy group under the respective reaction conditions.

The Haller-Bauer reaction involves the cleavage of a non-enolizable ketone by a strong base, such as sodium amide (NaNH₂), to yield a carboxylic acid amide and a hydrocarbon. ambeed.com This reaction is characteristic of ketones lacking α-hydrogens. The direction of cleavage is generally determined by the relative stability of the potential carbanionic leaving groups. lookchem.com

For this compound, the reaction with a strong base like sodium amide could theoretically proceed via two cleavage pathways. The cleavage of the bond between the carbonyl carbon and the tert-butyl group would generate a tert-butyl carbanion and a benzamide (B126) derivative. Conversely, cleavage of the bond between the carbonyl carbon and the aromatic ring would produce a phenyl carbanion and a pivalamide (B147659) derivative. The relative stability of the carbanions will dictate the major product. A tandem Lieben-Haller-Bauer reaction mechanism has been proposed for the transformation of methyl ketones to primary amides. organic-chemistry.org

Alpha-substitution reactions, such as halogenation or alkylation, typically proceed through an enol or enolate intermediate. libretexts.orgwikipedia.org These intermediates are formed by the removal of an α-hydrogen. Since this compound has no α-hydrogens on the tert-butyl side of the carbonyl group, it cannot form an enol or enolate at this position and therefore does not undergo typical α-substitution reactions seen in enolizable ketones. libretexts.orgmsu.edu

However, reactions at the alpha position can sometimes be achieved through alternative mechanisms in non-enolizable systems, though these are less common and require specific reagents and conditions. rsc.org

Reactions of the Carboethoxy Group

The carboethoxy group (ethyl ester) attached to the aromatic ring is an important reactive site in this compound. It can undergo hydrolysis and transesterification, which are characteristic reactions of esters.

Hydrolysis is the cleavage of the ester back to a carboxylic acid and an alcohol. libretexts.org This reaction can be catalyzed by either acid or base. libretexts.org

Acid-catalyzed hydrolysis: This is a reversible reaction where the ester is heated with water in the presence of a strong acid catalyst. libretexts.org

Base-promoted hydrolysis (saponification): This is an irreversible reaction where the ester is treated with a strong base, such as sodium hydroxide. sserc.org.ukquora.com The reaction consumes the base and produces a carboxylate salt, which can be converted to the carboxylic acid by the addition of acid. sserc.org.uksserc.org.uk

Transesterification is the conversion of one ester into another by reacting it with an alcohol in the presence of an acid or base catalyst. ucla.edu This is typically an equilibrium process, and a large excess of the reactant alcohol is often used to drive the reaction to completion. ucla.edu

Table 3: Reactions of the Carboethoxy Group

| Reaction Type | Reagent(s) | Expected Product (after workup) | Catalyst |

| Acid-Catalyzed Hydrolysis | H₂O, H⁺ (e.g., H₂SO₄), heat | 3-(2,2-dimethylpropanoyl)benzoic acid | Acid |

| Base-Promoted Hydrolysis | NaOH, H₂O, heat; then H₃O⁺ | 3-(2,2-dimethylpropanoyl)benzoic acid | Base |

| Transesterification | R'OH (excess), H⁺ or R'O⁻ | Methyl 3-(2,2-dimethylpropanoyl)benzoate (if R'=CH₃) | Acid or Base |

Note: This table illustrates the expected outcomes of hydrolysis and transesterification on the carboethoxy group, assuming the ketone functionality remains unchanged under these conditions.

Reduction of the Ester Functionality

The selective reduction of the ester functionality in the presence of a ketone is a challenging but achievable transformation. The relative reactivity of ketones and esters towards reducing agents is a key consideration. Generally, ketones are more reactive than esters towards nucleophilic reducing agents. However, specific reagents can be employed to target the ester group.

Powerful, non-selective hydride-transfer reagents like Lithium Aluminum Hydride (LAH) will readily reduce both the ester and the ketone to the corresponding alcohols. harvard.edu In contrast, Lithium Borohydride (LiBH₄) is a milder reducing agent that is commonly used for the selective reduction of esters and lactones to alcohols in the presence of other functional groups like carboxylic acids and tertiary amides. harvard.edu Its reactivity is influenced by the solvent, being most effective in ethers like THF. harvard.edu

Another approach involves the use of Diisobutylaluminum Hydride (DIBAL-H), which can reduce esters to either aldehydes or primary alcohols depending on the reaction conditions, particularly the temperature. To achieve the selective reduction of the ester in this compound to the corresponding alcohol, careful control of the reaction conditions and choice of reagent would be paramount.

| Reagent | Selectivity | Expected Product with this compound |

| Lithium Aluminum Hydride (LiAlH₄) | Non-selective | Reduces both ester and ketone |

| Lithium Borohydride (LiBH₄) | Selective for esters over some functional groups | Potential for selective reduction of the ester |

| Diisobutylaluminum Hydride (DIBAL-H) | Controllable selectivity based on conditions | Reduction of ester to alcohol or aldehyde |

Amidation and Other Carboxylic Acid Derivative Formations

The carboethoxy group of this compound can be converted into a variety of other carboxylic acid derivatives. The most common transformation is amidation, which involves the reaction of the ester with an amine to form an amide. This reaction, known as aminolysis, is typically slower than the corresponding reaction with more reactive acylating agents like acid chlorides or anhydrides.

To facilitate amidation, the ester can first be hydrolyzed to the corresponding carboxylic acid. The resulting carboxylic acid can then be activated using a variety of coupling agents (e.g., dicyclohexylcarbodiimide (B1669883) (DCC), 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)) to promote the formation of the amide bond with a chosen amine. Alternatively, direct conversion of the ester to an amide can sometimes be achieved under more forcing conditions, such as heating with a high concentration of the desired amine.

Other carboxylic acid derivatives can also be synthesized. For instance, hydrolysis of the ester will yield the corresponding carboxylic acid. Transesterification, the reaction of the ester with another alcohol in the presence of an acid or base catalyst, would result in a different ester.

Electrophilic Aromatic Substitution on the Phenyl Ring

The phenyl ring of this compound is substituted with two deactivating groups: the propiophenone (B1677668) group (a ketone) and the carboethoxy group (an ester). Both of these groups are electron-withdrawing and direct incoming electrophiles to the meta position. libretexts.org This is because the resonance structures of the arenium ion intermediate show that the positive charge is destabilized when the electrophile adds to the ortho or para positions relative to these deactivating groups. libretexts.org

Therefore, electrophilic aromatic substitution reactions such as nitration, halogenation, sulfonation, and Friedel-Crafts reactions on this compound are expected to occur at the positions meta to both existing substituents. Given that the substituents are at the 1' and 3' positions, the incoming electrophile will be directed to the 5' position. The deactivating nature of both substituents means that harsher reaction conditions (e.g., higher temperatures, stronger catalysts) may be required to achieve substitution compared to a more activated benzene (B151609) ring. libretexts.org

| Reaction | Reagents | Expected Major Product |

| Nitration | HNO₃, H₂SO₄ | 5'-Nitro-3'-carboethoxy-2,2-dimethylpropiophenone |

| Bromination | Br₂, FeBr₃ | 5'-Bromo-3'-carboethoxy-2,2-dimethylpropiophenone |

| Sulfonation | SO₃, H₂SO₄ | 5'-Sulfo-3'-carboethoxy-2,2-dimethylpropiophenone |

Metal-Mediated and Catalytic Transformations

Electrocarboxylation is an electrochemical method for the fixation of carbon dioxide into organic molecules. nih.gov This technique has been applied to aromatic ketones, which are structurally related to this compound. The process typically involves the electrochemical reduction of the ketone to form a radical anion, which then reacts with CO₂. nih.gov

For example, the electrocarboxylation of p-methylpropiophenone has been studied, leading to the synthesis of 2-hydroxy-2-p-tolyl-butyric acid methyl ester. scite.ai Similarly, the asymmetric electrocarboxylation of 4-methylpropiophenone has been investigated using alkaloid-based catalysts to produce optically active α-ethyl-α-hydroxy-4-methylbenzeneacetic acid. researchgate.net Studies on acetophenone (B1666503) have shown that in dry ionic liquids under a CO₂ atmosphere, the major product can be 2-hydroxy-2-phenylpropionic acid. rsc.org These examples suggest that the ketone moiety of this compound could potentially undergo electrocarboxylation to yield an α-hydroxy carboxylic acid, although the presence of the ester group might influence the reaction's outcome.

The Reformatsky reaction is a classic organometallic reaction that involves the reaction of an α-halo ester with an aldehyde or ketone in the presence of metallic zinc to form a β-hydroxy ester. wikipedia.orgthermofisher.com The key intermediate is an organozinc reagent, often called a Reformatsky enolate, which is prepared by the oxidative addition of zinc to the carbon-halogen bond of the α-halo ester. libretexts.org

While no specific examples of the Reformatsky reaction with this compound are available, the ketone functionality of this molecule makes it a suitable substrate for such a reaction. For instance, reacting this compound with an α-bromo ester (such as ethyl bromoacetate) and zinc would be expected to yield a β-hydroxy ester. The reaction mechanism involves the formation of a zinc enolate from the α-bromo ester, which then adds to the carbonyl group of the propiophenone. libretexts.org The reaction is typically less reactive than Grignard reactions and does not usually affect the ester group on the aromatic ring. wikipedia.org Variations of this reaction have been developed using other metals and catalysts to achieve asymmetric synthesis. beilstein-journals.org

Reaction Mechanisms and Kinetics

Spectroscopic Characterization Studies of 3 Carboethoxy 2,2 Dimethylpropiophenone

Nuclear Magnetic Resonance (NMR) Spectroscopy Investigations

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. By analyzing the chemical shifts, coupling constants, and signal multiplicities, the precise arrangement of atoms can be determined.

The ¹H NMR spectrum of 3'-Carboethoxy-2,2-dimethylpropiophenone is predicted to exhibit distinct signals corresponding to the aromatic, ethyl ester, and tert-butyl protons. The electron-withdrawing nature of the ketone and carboethoxy groups deshields the aromatic protons, shifting them downfield.

The aromatic region is expected to show four protons on the 1,3-disubstituted benzene (B151609) ring. These protons are chemically distinct and would likely appear as complex multiplets due to mutual coupling. The proton at the C-2' position, being situated between two electron-withdrawing groups, would be the most deshielded. The protons of the ethyl ester group are anticipated to appear as a quartet for the methylene (B1212753) (-CH₂-) group and a triplet for the methyl (-CH₃) group, a characteristic pattern resulting from spin-spin coupling. The nine equivalent protons of the tert-butyl group are expected to produce a sharp singlet, as they have no adjacent protons to couple with.

Table 1: Predicted ¹H NMR Spectral Data for this compound.

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

|---|---|---|---|

| ~8.2 - 8.4 | Multiplet | 2H | Aromatic H (H-2', H-6') |

| ~7.9 - 8.1 | Multiplet | 1H | Aromatic H (H-4') |

| ~7.5 - 7.7 | Multiplet | 1H | Aromatic H (H-5') |

| ~4.40 | Quartet (q) | 2H | -O-CH₂ -CH₃ |

| ~1.40 | Triplet (t) | 3H | -O-CH₂-CH₃ |

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. For this compound, a total of 14 distinct carbon signals are expected.

Two signals are predicted in the downfield region, corresponding to the two carbonyl carbons of the ketone and the ester functionalities. The ketone carbonyl carbon is typically found at a lower field (more deshielded) than the ester carbonyl carbon. Six signals are anticipated in the aromatic region, representing the four CH carbons and the two quaternary carbons of the benzene ring. The remaining signals correspond to the aliphatic carbons of the ethyl and tert-butyl groups. The tert-butyl group will show two signals: one for the quaternary carbon and one for the three equivalent methyl carbons.

Table 2: Predicted ¹³C NMR Spectral Data for this compound.

| Chemical Shift (δ, ppm) | Carbon Assignment |

|---|---|

| ~205 | Ketone C =O |

| ~165 | Ester C =O |

| ~138 | Aromatic C (C-1') |

| ~134 | Aromatic CH (C-6') |

| ~132 | Aromatic C (C-3') |

| ~130 | Aromatic CH (C-4' or C-5') |

| ~129 | Aromatic CH (C-5' or C-4') |

| ~128 | Aromatic CH (C-2') |

| ~61 | -O-CH₂ -CH₃ |

| ~44 | -C (CH₃)₃ |

| ~28 | -C(CH₃ )₃ |

To confirm the assignments from 1D NMR spectra and to establish the connectivity within the molecule, 2D NMR experiments are invaluable.

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton couplings. Key expected correlations include those between the adjacent aromatic protons and, most distinctly, the correlation between the methylene quartet and the methyl triplet of the ethyl group.

HMQC/HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons directly to the carbons they are attached to. It would confirm the assignments for each C-H pair, such as the aromatic CHs, the ethyl group's -CH₂- and -CH₃, and the tert-butyl's -CH₃ groups.

HMBC (Heteronuclear Multiple Bond Correlation): This is a powerful technique for establishing long-range (2-3 bond) connectivity between protons and carbons. Crucial HMBC correlations would be expected from the tert-butyl protons to the ketone carbonyl carbon, and from the methylene protons of the ethyl group to the ester carbonyl carbon. Furthermore, correlations from the aromatic protons to the ketone and ester carbonyl carbons would firmly establish the substitution pattern on the benzene ring.

The predicted spectral data can be substantiated by comparing it with the known data of structurally related compounds.

2,2-Dimethylpropiophenone (Pivalophenone): This analog provides the reference signals for the pivaloyl group (-COC(CH₃)₃). The tert-butyl protons in pivalophenone typically appear as a singlet around 1.3 ppm, and the ketone carbonyl carbon resonates near 208 ppm, supporting the predictions for the target molecule.

Ethyl Benzoate (B1203000): This compound serves as a model for the ethyl carboethoxy fragment. In ethyl benzoate, the methylene protons of the ethyl group show a quartet around 4.3 ppm, and the methyl protons exhibit a triplet near 1.4 ppm. rsc.orgrsc.orghmdb.ca The ester carbonyl carbon is found at approximately 166 ppm. hmdb.caaskfilo.comchemicalbook.com These values are in close agreement with the predicted shifts for this compound.

Ethyl 3-methylbenzoate: As a meta-substituted analog, this molecule provides insight into the expected chemical shifts and coupling patterns for the aromatic protons and carbons in a 1,3-disubstituted benzene ring containing an ethyl ester. chemicalbook.com The substitution pattern significantly influences the electronic environment and thus the resonance frequencies of the ring atoms.

Vibrational Spectroscopy (IR and Raman) Analysis

Vibrational spectroscopy probes the functional groups within a molecule by measuring the absorption of infrared radiation that corresponds to molecular vibrations.

The IR spectrum of this compound is expected to be dominated by strong absorptions corresponding to its two carbonyl groups. Due to conjugation with the aromatic ring, these bands are shifted to lower wavenumbers compared to their aliphatic counterparts.

Key expected absorption bands include:

C-H stretching: Aromatic C-H stretching vibrations are anticipated just above 3000 cm⁻¹, while aliphatic C-H stretches for the ethyl and tert-butyl groups are expected just below 3000 cm⁻¹.

C=O stretching: Two distinct and strong absorption bands are predicted for the carbonyl groups. The aromatic ketone C=O stretch is expected around 1690 cm⁻¹, while the conjugated ester C=O stretch should appear at a higher frequency, typically around 1720 cm⁻¹. vscht.cz

C=C stretching: Aromatic ring C=C stretching vibrations are expected to produce several bands in the 1600–1450 cm⁻¹ region.

C-O stretching: Strong, characteristic bands for the ester C-O single bonds are expected in the 1300–1100 cm⁻¹ region.

Table 3: Predicted IR Absorption Bands for this compound.

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

|---|---|---|

| 3100-3000 | C-H Stretch | Aromatic |

| 2980-2850 | C-H Stretch | Aliphatic (tert-butyl, ethyl) |

| ~1720 | C=O Stretch | Ester |

| ~1690 | C=O Stretch | Ketone |

| 1600-1450 | C=C Stretch | Aromatic Ring |

Table of Compounds Mentioned

| Compound Name |

|---|

| This compound |

| 2,2-Dimethylpropiophenone |

| Ethyl Benzoate |

Raman Spectroscopy Investigations

Raman spectroscopy is a non-destructive chemical analysis technique that provides detailed information about chemical structure, phase and polymorphism, crystallinity, and molecular interactions. It relies on the inelastic scattering of monochromatic light, known as Raman scattering.

A comprehensive search for Raman spectroscopic data for this compound did not yield any experimental spectra or assigned vibrational modes. For a molecule with this structure, one would anticipate characteristic Raman shifts corresponding to its functional groups.

Expected Characteristic Raman Bands:

| Functional Group | Expected Raman Shift (cm⁻¹) | Vibrational Mode |

| Carbonyl (ketone) | 1680 - 1700 | C=O stretching |

| Carbonyl (ester) | 1720 - 1740 | C=O stretching |

| Aromatic Ring | 1580 - 1610, ~1000 | C=C stretching, ring breathing |

| C-H (aromatic) | 3000 - 3100 | C-H stretching |

| C-H (aliphatic) | 2850 - 3000 | C-H stretching |

| t-Butyl group | ~1365, ~1250 | C-H bending, C-C stretching |

| C-O (ester) | 1100 - 1300 | C-O stretching |

Without experimental data, a definitive analysis of the Raman spectrum for this compound cannot be provided.

Mass Spectrometry (MS) Fragmentation Patterns and Structural Elucidation

Mass spectrometry is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio. It is a powerful tool for determining the molecular weight and elemental composition of a compound, as well as for elucidating its structure by analyzing fragmentation patterns.

No experimental mass spectrum or fragmentation data for this compound is currently available in the public domain. However, based on the structure of the molecule, several characteristic fragmentation pathways can be predicted under electron ionization (EI).

The molecular ion peak (M⁺) would be expected at a mass-to-charge ratio (m/z) corresponding to the molecular weight of the compound (C₁₄H₁₈O₃, MW = 234.29 g/mol ).

Predicted Key Fragmentation Patterns:

| m/z | Fragment Ion | Proposed Fragmentation Pathway |

| 177 | [M - C₄H₉]⁺ | α-cleavage, loss of the t-butyl radical from the pivaloyl group. This is often a very favorable fragmentation for pivalophenones. |

| 161 | [M - OC₂H₅]⁺ | Loss of the ethoxy radical from the ester group. |

| 133 | [C₇H₅O₂]⁺ | Cleavage of the bond between the aromatic ring and the ketone, with charge retention on the benzoyl fragment. |

| 105 | [C₇H₅O]⁺ | Further fragmentation of the m/z 133 ion via loss of CO. |

| 57 | [C₄H₉]⁺ | Formation of the stable t-butyl cation. |

These predicted fragmentation patterns are based on established principles of mass spectrometry for ketones and esters. Experimental verification is required for confirmation.

Electronic Absorption and Emission Spectroscopy (UV-Vis, Fluorescence)

Electronic absorption (UV-Vis) spectroscopy measures the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum, providing information about conjugated systems and electronic transitions within a molecule. Fluorescence spectroscopy measures the emission of light from a substance that has absorbed light, offering insights into the electronic structure and excited state properties.

There is no available experimental UV-Vis absorption or fluorescence emission data for this compound. Based on its structure, which contains a substituted benzene ring (a chromophore), the compound is expected to exhibit absorption in the UV region.

Expected Spectroscopic Features:

| Spectroscopy | Expected λmax (nm) | Electronic Transition |

| UV-Vis Absorption | ~240-260 | π → π* transitions of the aromatic ring. |

| ~280-300 | n → π* transition of the carbonyl groups. | |

| Fluorescence Emission | Not readily predictable | Emission, if any, would likely be weak due to the non-emissive nature of the n → π* excited state of the ketone. |

The exact absorption and emission maxima, as well as molar absorptivity and quantum yield, would need to be determined experimentally.

X-ray Crystallography and Solid-State Characterization

X-ray crystallography is a technique used to determine the atomic and molecular structure of a crystal, in which the crystalline atoms cause a beam of incident X-rays to diffract into many specific directions. By measuring the angles and intensities of these diffracted beams, a crystallographer can produce a three-dimensional picture of the density of electrons within the crystal.

No crystallographic data, including unit cell dimensions, space group, or atomic coordinates, has been published for this compound. If the compound can be crystallized, X-ray diffraction analysis would provide definitive information on its solid-state conformation, bond lengths, bond angles, and intermolecular interactions. Such data is crucial for understanding the molecule's packing in the solid state and for correlating its structure with its physical properties.

Computational and Theoretical Investigations of 3 Carboethoxy 2,2 Dimethylpropiophenone

Quantum Chemical Calculations for Molecular Structure and Conformation

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in determining the three-dimensional structure and conformational landscape of molecules. rsc.orgresearchgate.net For 3'-Carboethoxy-2,2-dimethylpropiophenone, these calculations can predict key structural parameters and identify the most stable conformations.

The molecular structure of this compound features a central benzene (B151609) ring substituted with a carboethoxy group at the meta position relative to a 2,2-dimethylpropanoyl group. The rotational freedom around the single bonds connecting these substituent groups to the aromatic ring gives rise to different possible conformations. DFT calculations can be employed to perform a potential energy surface scan by systematically rotating these dihedral angles to locate the global minimum energy conformer. researchgate.net

Key structural parameters that can be elucidated include bond lengths, bond angles, and dihedral angles. For instance, calculations would reveal the precise lengths of the carbonyl bonds in both the ketone and ester functionalities, as well as the C-C bonds within the aromatic ring and the substituent groups. These theoretical values can then be compared with experimental data from techniques like X-ray crystallography, if available, to validate the computational model. researchgate.net

Table 1: Predicted Structural Parameters for the Lowest Energy Conformer of this compound (Illustrative Data)

| Parameter | Predicted Value (DFT) |

| C=O (Ketone) Bond Length | ~1.22 Å |

| C=O (Ester) Bond Length | ~1.21 Å |

| C-O (Ester) Bond Length | ~1.35 Å |

| Aromatic C-C Bond Lengths | ~1.39 - 1.41 Å |

| Dihedral Angle (Ring-Ketone) | ~20-30° |

| Dihedral Angle (Ring-Ester) | ~10-20° |

Note: The data in this table is illustrative and based on typical values for similar functional groups. Actual values would be obtained from specific DFT calculations on the molecule.

Electronic Structure and Reactivity Predictions

The electronic structure of a molecule governs its reactivity. Frontier Molecular Orbital (FMO) theory is a key concept used to understand and predict chemical reactions. numberanalytics.comlibretexts.org The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in this context. The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the energy of the LUMO reflects its ability to accept electrons (electrophilicity). youtube.com

For this compound, the HOMO is likely to be localized on the electron-rich aromatic ring, while the LUMO is expected to be centered on the electron-withdrawing carbonyl groups of the ketone and ester functions. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is an indicator of the molecule's kinetic stability and chemical reactivity. numberanalytics.com A smaller gap suggests higher reactivity.

Computational methods can also be used to generate Molecular Electrostatic Potential (MEP) maps, which visualize the charge distribution on the molecule's surface. mendeley.com For this compound, the MEP map would show regions of negative potential (red/yellow) around the oxygen atoms of the carbonyl groups, indicating their nucleophilic character and susceptibility to electrophilic attack. Conversely, regions of positive potential (blue) would be found around the hydrogen atoms.

Table 2: Calculated Electronic Properties of this compound (Illustrative Data)

| Property | Predicted Value |

| HOMO Energy | ~ -6.5 eV |

| LUMO Energy | ~ -1.8 eV |

| HOMO-LUMO Gap | ~ 4.7 eV |

| Dipole Moment | ~ 2.5 - 3.5 D |

Note: These values are estimations based on similar aromatic ketones and esters and would be refined by specific quantum chemical calculations.

Spectroscopic Property Simulations and Validation

Computational chemistry allows for the simulation of various types of spectra, including infrared (IR) and nuclear magnetic resonance (NMR) spectra. nih.govresearchgate.net These simulations are invaluable for interpreting experimental data and confirming the structure of a synthesized compound.

The IR spectrum of this compound would be characterized by strong absorption bands corresponding to the stretching vibrations of the two carbonyl groups. The ketone C=O stretch is typically observed around 1690 cm⁻¹ for aromatic ketones, while the ester C=O stretch appears at a higher frequency, around 1720 cm⁻¹. libretexts.orgoregonstate.edu Computational frequency calculations can predict the exact positions of these and other vibrational modes, such as C-H stretches of the aromatic ring and the alkyl groups.

Similarly, NMR chemical shifts (¹H and ¹³C) can be calculated using methods like the Gauge-Independent Atomic Orbital (GIAO) method. researchgate.net The predicted chemical shifts can be compared to experimental spectra to aid in the assignment of peaks to specific atoms in the molecule. For example, the protons on the aromatic ring would appear in the downfield region (typically 7.0-8.5 ppm), and their splitting patterns would be influenced by their positions relative to the two substituent groups. The tert-butyl protons would give a characteristic singlet in the upfield region. The carbonyl carbons of the ketone and ester would have distinct signals in the ¹³C NMR spectrum, typically in the 190-215 ppm and 160-180 ppm ranges, respectively. libretexts.orgoregonstate.edu

Table 3: Predicted vs. Typical Experimental Spectroscopic Data for this compound

| Spectroscopic Feature | Predicted Wavenumber/Chemical Shift | Typical Experimental Range |

| IR Spectroscopy | ||

| C=O Stretch (Ketone) | ~1695 cm⁻¹ | 1680-1700 cm⁻¹ |

| C=O Stretch (Ester) | ~1725 cm⁻¹ | 1715-1735 cm⁻¹ |

| Aromatic C-H Stretch | ~3050-3100 cm⁻¹ | 3000-3100 cm⁻¹ |

| ¹H NMR Spectroscopy | ||

| Aromatic Protons | ~7.5 - 8.2 ppm | 7.0 - 8.5 ppm |

| Ethyl Protons (Ester) | ~4.4 ppm (q), ~1.4 ppm (t) | ~4.0-4.5 ppm, ~1.0-1.5 ppm |

| tert-Butyl Protons | ~1.3 ppm (s) | ~1.2-1.4 ppm |

| ¹³C NMR Spectroscopy | ||

| Carbonyl Carbon (Ketone) | ~205 ppm | 190-215 ppm |

| Carbonyl Carbon (Ester) | ~165 ppm | 160-180 ppm |

| Aromatic Carbons | ~128 - 138 ppm | 120-140 ppm |

Note: Predicted values are illustrative. Actual simulations would provide more precise data for comparison with experimental results.

Reaction Mechanism Elucidation via Computational Modeling

Theoretical calculations are a powerful tool for investigating the mechanisms of chemical reactions, providing detailed information about transition states, intermediates, and reaction energy profiles. mdpi.com For this compound, computational modeling could be used to elucidate its synthesis pathways or its reactions.

A common method for synthesizing propiophenone (B1677668) derivatives is the Grignard reaction. ncl.res.inwisc.edu For example, the reaction of a suitable Grignard reagent with a benzonitrile (B105546) derivative could be a potential synthetic route. Computational modeling can be used to study the step-by-step mechanism of such a reaction. acs.org This would involve locating the transition state structures for each elementary step and calculating the activation energies. This information helps in understanding the reaction kinetics and identifying the rate-determining step. It can also help in predicting the stereochemical outcome of reactions and explaining the formation of any byproducts. mnstate.edu

For instance, in a hypothetical Grignard synthesis, calculations could model the initial coordination of the magnesium atom to the nitrile, the nucleophilic attack of the Grignard's carbanion on the nitrile carbon, and the subsequent hydrolysis to form the ketone. The calculated energy profile would show the relative energies of the reactants, intermediates, transition states, and products, providing a complete picture of the reaction pathway.

Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) Modeling of Analogs

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are statistical methods used to predict the biological activity or physicochemical properties of compounds based on their molecular structure. imist.maconicet.gov.armeilerlab.org These models are built by finding a mathematical relationship between a set of calculated molecular descriptors and an experimentally measured activity or property for a series of analogous compounds. researchgate.net

For analogs of this compound, QSAR and QSPR models could be developed to predict various endpoints. For example, a QSAR model could be used to predict the potential therapeutic activity of a series of derivatives, while a QSPR model could predict physical properties like boiling point, solubility, or partition coefficient. nih.gov

The first step in building a QSAR/QSPR model is to calculate a wide range of molecular descriptors for each compound in the series. These descriptors can be categorized into several types, including constitutional, topological, geometric, and quantum-chemical descriptors. researchgate.net Statistical methods such as multiple linear regression (MLR), partial least squares (PLS), or machine learning algorithms are then used to build the model.

Table 4: Examples of Molecular Descriptors for QSAR/QSPR Modeling of this compound Analogs

| Descriptor Type | Examples |

| Constitutional | Molecular Weight, Number of H-bond donors/acceptors |

| Topological | Wiener Index, Kier & Hall Connectivity Indices |

| Geometric (3D) | Molecular Surface Area, Molecular Volume |

| Quantum-Chemical | HOMO/LUMO Energies, Dipole Moment, Mulliken Charges |

| Hydrophobicity | LogP (Octanol-Water Partition Coefficient) |

The predictive power of the developed model is then assessed through rigorous validation techniques. Once a reliable model is established, it can be used to predict the activity or property of new, unsynthesized analogs, thereby guiding the design of compounds with improved characteristics.

Synthesis and Characterization of Derivatives and Analogs of 3 Carboethoxy 2,2 Dimethylpropiophenone

Modification of the Phenyl Ring Substituents

The phenyl ring of 3'-Carboethoxy-2,2-dimethylpropiophenone is a prime target for modification to explore how different electronic and steric properties influence the molecule's reactivity and potential applications. Standard electrophilic aromatic substitution reactions could theoretically introduce a variety of substituents.

Potential Modifications Could Include:

Nitration: Introduction of a nitro group (-NO₂) could serve as a precursor for other functional groups, such as an amino group, through reduction.

Halogenation: The addition of bromine, chlorine, or iodine could be achieved using appropriate reagents and catalysts. These halogenated derivatives could then be used in cross-coupling reactions to form carbon-carbon or carbon-heteroatom bonds.

Friedel-Crafts Alkylation and Acylation: These reactions could introduce various alkyl or acyl groups onto the aromatic ring, further modifying its steric and electronic properties.

A systematic study of these modifications would be required to understand the regioselectivity of these reactions on the substituted propiophenone (B1677668) ring.

Derivatization of the Carboethoxy Group

The carboethoxy group (-COOEt) is a versatile functional group that can be transformed into a range of other functionalities, which could significantly alter the chemical properties of the parent molecule.

Common Derivatization Reactions:

Hydrolysis: The ester can be hydrolyzed to the corresponding carboxylic acid (-COOH) under acidic or basic conditions. This carboxylic acid could then serve as a starting point for further derivatization.

Amidation: Reaction of the ester with various primary or secondary amines can produce a wide array of amides (-CONR₂).

Reduction: The ester can be reduced to a primary alcohol (-CH₂OH) using strong reducing agents like lithium aluminum hydride.

Transesterification: Reaction with a different alcohol in the presence of an acid or base catalyst would result in a different ester group.

The successful synthesis and characterization of these derivatives would be the first step in understanding their chemical behavior.

Alterations to the Propiophenone Backbone

Modifying the propiophenone backbone would involve changing the structure of the acyl chain attached to the phenyl ring. This could include altering the length of the chain or introducing substituents.

Hypothetical Alterations:

Chain Length Variation: Synthesis of analogs with acetyl, butyryl, or other acyl groups in place of the propionyl group would allow for the investigation of how chain length affects the molecule's properties.

Alpha-Substitution: Introduction of substituents at the alpha-position of the carbonyl group could be explored through reactions such as alpha-halogenation followed by nucleophilic substitution.

These modifications would create a new set of propiophenone analogs for further study.

Synthesis of Poly-substituted and Heterocyclic Analogs

The synthesis of poly-substituted analogs would involve combining the modifications described in the previous sections to create molecules with multiple new functional groups on the phenyl ring and/or the propiophenone backbone.

Furthermore, the existing functional groups could be used to construct heterocyclic rings. For instance, an amino group introduced on the phenyl ring could potentially be used in a condensation reaction with the ketone to form a nitrogen-containing heterocycle. The synthesis of such heterocyclic analogs would significantly expand the chemical space of derivatives.

Structure-Reactivity Relationships in Derivatives

A comprehensive study of the structure-reactivity relationships would only be possible once a library of derivatives has been synthesized and characterized. This would involve systematically comparing the chemical reactivity of the different analogs. For example, the rate of a specific reaction could be measured for each derivative to determine how different substituents on the phenyl ring or modifications to the carboethoxy group influence the molecule's reactivity. This data would provide valuable insights into the electronic and steric effects of the various functional groups.

Due to the absence of specific research data, no interactive data tables can be generated at this time.

Advanced Applications in Organic Synthesis and Materials Science

Utilization as a Building Block in Complex Molecule Synthesis

Propiophenone (B1677668) scaffolds are valuable intermediates in organic synthesis. Their general structure allows for a variety of chemical modifications, making them useful starting materials for the synthesis of more complex molecules. The ketone functional group can undergo reactions such as reduction, oxidation, and various carbon-carbon bond-forming reactions. The aromatic ring can be functionalized through electrophilic aromatic substitution. However, specific examples of 3'-Carboethoxy-2,2-dimethylpropiophenone being used as a building block in the synthesis of complex molecules are not detailed in the available literature.

Role as a Precursor for Specialty Chemicals

Propiophenone derivatives serve as precursors for a range of specialty chemicals, including pharmaceuticals and agrochemicals. The synthesis of such compounds often involves the modification of the propiophenone backbone. For instance, propiophenone itself is a precursor in the synthesis of certain pharmaceutical drugs. The presence of a carboethoxy group on the aromatic ring of this compound suggests its potential as a precursor where this ester functionality can be further transformed, for example, through hydrolysis, amidation, or reduction. Nevertheless, specific instances of its use as a precursor for commercially significant specialty chemicals are not documented.

Photochemical Applications of Related Propiophenones

Propiophenones are known to exhibit interesting photochemical properties. Upon absorption of UV light, they can undergo various photochemical reactions, including Norrish Type I and Type II reactions. These reactions can lead to the formation of radicals, which can initiate polymerization or other chemical transformations. The photochemical behavior is influenced by the substituents on the aromatic ring and the alkyl chain. While the general photochemistry of propiophenones is well-studied, specific photochemical applications of this compound, and how the carboethoxy and dimethylpropyl groups influence its photochemical behavior, have not been specifically reported.

Development of Novel Synthetic Reagents and Catalysts from Propiophenone Scaffolds

The structural framework of propiophenones can be utilized to design and synthesize novel reagents and catalysts. By introducing specific functional groups, a propiophenone derivative can be tailored to act as a ligand for a metal catalyst or as an organocatalyst itself. The combination of an aromatic ring and a carbonyl group provides a versatile platform for such developments. However, there is no available information on the development of synthetic reagents or catalysts derived specifically from a this compound scaffold.

Applications in Polymer Chemistry (e.g., Photoinitiator roles in related propiophenone systems)

One of the most significant applications of propiophenone derivatives is in polymer chemistry, particularly as photoinitiators for UV-curable coatings, inks, and adhesives. nih.govsigmaaldrich.com Upon UV irradiation, these compounds can generate free radicals that initiate the polymerization of monomers and oligomers. nih.gov The efficiency of a photoinitiator depends on its absorption characteristics and the quantum yield of radical formation. While many substituted propiophenones are used commercially as photoinitiators, the specific performance and application of this compound in this role have not been detailed.

Conclusion and Future Research Directions

Summary of Key Research Findings

Direct experimental findings on 3'-Carboethoxy-2,2-dimethylpropiophenone are scarce. However, research on analogous propiophenones provides a foundation for predicting its chemical behavior and potential utility. Propiophenones, in general, serve as crucial intermediates in the synthesis of pharmaceuticals and other complex organic molecules. For instance, propiophenone (B1677668) itself is a starting material for dextropropoxyphene. google.comepo.org Similarly, substituted propiophenones like 3'-methoxypropiophenone (B1296965) are pivotal in creating active pharmaceutical ingredients for a range of treatments, from pain management to psychological disorders. chemicalbook.com

The synthesis of propiophenone derivatives often involves established methods such as the Friedel-Crafts acylation of an aromatic ring with a propionyl halide or anhydride. google.comepo.orgchemicalbook.com Other synthetic routes include the vapor-phase cross-decarboxylation of benzoic acid and propionic acid, and the oxidation of corresponding secondary alcohols. google.comepo.orggoogle.com The reactivity of the ketone and the ester groups in this compound would likely be the focus of initial studies, exploring reactions such as reduction, oxidation, and nucleophilic addition at the carbonyl group, as well as hydrolysis or transesterification of the carboethoxy group.

Identification of Remaining Challenges and Knowledge Gaps

The most significant challenge concerning this compound is the fundamental lack of dedicated research. This presents a substantial knowledge gap in several key areas:

Validated Synthetic Routes: While general methods for synthesizing propiophenones exist, an optimized, high-yield synthesis specific to this compound has not been reported. Challenges may arise from steric hindrance due to the 2,2-dimethylpropyl group or competing reactions involving the carboethoxy substituent.

Physicochemical Properties: There is a lack of documented data on its fundamental properties, such as melting point, boiling point, solubility, and spectral characteristics (NMR, IR, Mass Spectrometry). This information is essential for its identification, purification, and handling.

Reactivity Profile: The specific reactivity of this compound, particularly the interplay between the ketone and the ester functional groups under various reaction conditions, remains unexplored.

Potential Applications: Without experimental data, its utility as a synthetic intermediate or its potential biological activity is purely speculative.

Prospective Research Avenues and Emerging Methodologies

Future research on this compound would likely begin with its synthesis and characterization. Prospective research avenues could include:

Synthesis Exploration:

Grignard Reactions: A potential route could involve the reaction of an appropriate Grignard reagent, such as ethylmagnesium bromide, with a substituted benzaldehyde, followed by oxidation. chemicalbook.comgoogle.com

Friedel-Crafts Acylation: The acylation of ethyl benzoate (B1203000) with 2,2-dimethylpropionyl chloride could be investigated, although catalyst choice and reaction conditions would need to be optimized to manage the directing effects of the ester group.

Catalytic Oxidation: Synthesis could proceed via the catalytic oxidation of the corresponding alcohol, 3'-(1-hydroxy-2,2-dimethylpropyl)benzoate, using modern, environmentally benign oxidizing agents. google.com

Methodological Advancements:

Flow Chemistry: Continuous flow reactors could be employed for the synthesis to improve reaction control, safety, and scalability.

Photocatalysis and Electrochemistry: These modern synthetic methods could offer novel pathways for the functionalization of the aromatic ring or the ketone moiety. d-nb.infonih.gov

Computational Chemistry: Density Functional Theory (DFT) and other computational models could be used to predict the compound's properties and reactivity, guiding experimental design.

Broader Implications for Organic Chemistry and Chemical Synthesis

The study of this compound, despite its current obscurity, could have broader implications for the field of organic synthesis. As a bifunctional molecule, it represents a versatile building block. The presence of both a ketone and an ester at the meta position offers opportunities for regioselective transformations, enabling the synthesis of complex, polysubstituted aromatic compounds.

Its structural motifs could be of interest in medicinal chemistry as a scaffold for developing new therapeutic agents. The 2,2-dimethylpropyl group, in particular, can impart unique steric and electronic properties to a molecule, potentially influencing its biological activity and metabolic stability. Furthermore, the development of efficient synthetic routes to this and similar compounds would contribute to the toolkit of synthetic organic chemists, potentially enabling the creation of novel materials and pharmaceuticals.

Q & A

Q. Basic

- ¹H/¹³C NMR : Identifies aromatic protons (δ 7.0–8.0 ppm), ester carbonyl (δ ~170 ppm), and dimethyl groups (singlet for two equivalent methyl groups) .

- IR Spectroscopy : Peaks at ~1720 cm⁻¹ (ester C=O) and ~1680 cm⁻¹ (ketone C=O) confirm functional groups.

- Mass Spectrometry (MS) : Molecular ion ([M]⁺) matches the molecular weight (e.g., 264.3 g/mol), with fragmentation patterns indicating loss of COOEt or CH₃ groups.

How can researchers optimize bromination of this compound when conflicting literature reports varying catalysts (e.g., Fe vs. AlCl₃)?

Q. Advanced

- Catalyst screening : Test Fe, AlCl₃, or N-bromosuccinimide (NBS) in small-scale reactions. AlCl₃ may favor regioselectivity in aromatic bromination, while Fe is cost-effective for industrial scaling .

- Reaction monitoring : Use TLC or HPLC to track intermediates and optimize reaction time.

- Solvent polarity : Non-polar solvents (e.g., CCl₄) reduce electrophilic byproducts.

What strategies mitigate side reactions during synthesis of derivatives, such as unwanted ester hydrolysis or ketone reduction?

Q. Advanced

- Protective groups : Temporarily protect the ketone with ethylene glycol to prevent reduction during ester modifications .

- Anhydrous conditions : Use molecular sieves or dry solvents to avoid ester hydrolysis.

- Selective reducing agents : NaBH₄/CeCl₃ selectively reduces ketones without affecting esters .

What are the recommended safety protocols for handling this compound in laboratory settings?

Q. Basic

- PPE : Gloves, lab coat, and goggles to prevent skin/eye contact.

- Ventilation : Use fume hoods due to volatile organic intermediates.

- Waste disposal : Segregate halogenated waste if brominated derivatives are synthesized .

How can computational chemistry tools predict the reactivity of this compound in novel reactions?

Q. Advanced

- DFT calculations : Model transition states for electrophilic substitution to predict regioselectivity.

- Solvent models : Include solvation effects (e.g., COSMO-RS) to simulate reaction feasibility in polar vs. non-polar media.

- Database mining : Tools like PISTACHIO or Reaxys identify analogous reactions for hypothesis generation .

What are the documented biological activities of structurally related propiophenone derivatives?

Q. Basic

- Antimicrobial activity : Derivatives with halogen substituents show efficacy against Gram-positive bacteria (MIC ≤ 10 µg/mL) .

- Enzyme inhibition : Ketone-containing analogs inhibit COX-2, suggesting anti-inflammatory potential .

How should researchers address discrepancies in reported melting points or spectral data across studies?

Q. Advanced

- Purity verification : Recrystallize the compound and analyze via HPLC (>98% purity).

- Standardized conditions : Report NMR data in CDCl₃ with TMS as an internal reference to align with literature .

What are the challenges in scaling up synthesis from laboratory to pilot scale?

Q. Advanced

- Heat management : Use jacketed reactors for exothermic steps (e.g., Friedel-Crafts).

- Mixing efficiency : Optimize stirrer speed to ensure homogeneity in viscous mixtures.

- Catalyst recovery : Implement filtration or centrifugation to reclaim AlCl₃ .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.